"3-Carbamoyl-1,2-oxazole-5-carboxylic acid" CAS number 251912-77-3
"3-Carbamoyl-1,2-oxazole-5-carboxylic acid" CAS number 251912-77-3
An In-Depth Technical Guide to 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid (CAS 251912-77-3)
Executive Summary
In the landscape of modern medicinal chemistry, the strategic deployment of heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Carbamoyl-1,2-oxazole-5-carboxylic acid (CAS: 251912-77-3), commonly referred to as 3-carbamoylisoxazole-5-carboxylic acid, represents a highly versatile, bifunctional scaffold[]. Featuring a 1,2-oxazole (isoxazole) core substituted with a hydrogen-bond-donating carbamoyl group at C3 and a reactive carboxylic acid at C5, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical scaffold design and practical benchtop execution. This guide details the physicochemical rationale for utilizing this isoxazole derivative, provides self-validating experimental protocols for its functionalization, and explores its role as a bioisostere in drug discovery.
Physicochemical & Structural Profiling
The utility of the isoxazole scaffold stems from its unique electronic distribution. The adjacent nitrogen and oxygen atoms in the 1,2-position create a significant dipole moment (approx. 3.0 D) and impart a weak basicity to the ring (pKa of conjugate acid ~ -3.0)[2]. When functionalized with a C5-carboxylic acid and a C3-carbamoyl group, the molecule becomes a dense array of hydrogen bond donors and acceptors.
Quantitative Data Summary
The following table summarizes the core physicochemical metrics that dictate the compound's behavior in synthetic workflows and biological systems:
| Property | Value | Mechanistic Implication |
| CAS Number | 251912-77-3 | Unique identifier for procurement and cataloging[]. |
| Molecular Formula | C5H4N2O4 | Defines the stoichiometric mass for reaction planning. |
| Molecular Weight | 156.10 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| Hydrogen Bond Donors | 3 (from -CONH2 and -COOH) | Facilitates strong target engagement (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 5 (from N, O, and carbonyls) | High topological polar surface area (TPSA); influences membrane permeability. |
| Aromaticity | 5-membered heteroaromatic | Capable of π-π stacking with aromatic residues (Phe, Tyr, Trp) in binding pockets[2]. |
The Isoxazole Core as a Privileged Bioisostere
In drug development, the premature metabolic cleavage of amide and ester bonds by in vivo proteases and esterases is a primary cause of high drug attrition. The isoxazole ring is widely recognized as a robust bioisostere for these labile functional groups[3].
Causality in Design: By replacing a highly flexible and metabolically vulnerable ester or amide with an isoxazole ring, chemists "freeze" the conformation of the molecule while maintaining the necessary dipole and hydrogen-bonding vectors[4]. The 3-carbamoyl-1,2-oxazole-5-carboxylic acid scaffold provides two distinct vectors (C3 and C5) to extend the molecule into adjacent binding sub-pockets, making it highly valuable in the design of modulators for targets like the nicotinic acetylcholine receptor (nAChR) or various G-protein-coupled receptors (GPCRs)[5].
Caption: Mechanistic advantages of the isoxazole bioisostere in target engagement and metabolic stability.
Synthetic Utility & Functionalization Strategies
The orthogonal reactivity of the C5-carboxylic acid and the C3-carbamoyl group allows for highly chemoselective functionalization. The primary synthetic handle is the C5-carboxylic acid, which is typically subjected to amide coupling.
Workflow Rationale
Because the isoxazole ring is electron-withdrawing, the C5-carboxylic acid is relatively electron-deficient. This lowered pKa can make activation sluggish with standard carbodiimides (like EDC or DCC). Therefore, uronium-based coupling reagents such as HATU are strictly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, driving the coupling to completion even with deactivated or sterically hindered amines, while minimizing the risk of side reactions at the C3 primary amide[6].
Caption: Orthogonal functionalization workflow for 3-carbamoyl-1,2-oxazole-5-carboxylic acid.
Self-Validating Experimental Protocols
To ensure reproducibility and high fidelity in library generation, the following protocols have been optimized for the functionalization of 3-carbamoyl-1,2-oxazole-5-carboxylic acid.
Protocol A: Standardized C5-Amide Coupling
Objective: Chemoselective formation of a C5-carboxamide without perturbing the C3-carbamoyl group.
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Pre-activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-carbamoyl-1,2-oxazole-5-carboxylic acid (1.0 equivalent, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M concentration).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, 3.0 mmol). Causality: Excess DIPEA ensures complete deprotonation of the electron-deficient acid and neutralizes the hydrochloride salt of the incoming amine.
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Activation: Add HATU (1.2 equivalents, 1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes. Validation: The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.
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Coupling: Add the desired primary or secondary amine (1.1 equivalents, 1.1 mmol) dropwise or in small portions. Stir at room temperature for 2 to 12 hours. Monitor reaction progression via LC-MS or TLC (typically 5-10% MeOH in DCM).
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Aqueous Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc) (30 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO3 (2 x 15 mL) to remove unreacted acid, and brine (1 x 15 mL).
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HATU byproducts (e.g., tetramethylurea) persist.
Protocol B: Mild Dehydration of C3-Carbamoyl to Nitrile
Objective: Conversion of the C3 primary amide to a cyano group for subsequent tetrazole or amidine synthesis.
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Setup: Dissolve the C5-protected or functionalized isoxazole derivative (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) (0.1 M).
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Reagent Addition: Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) (2.0 equivalents). Causality: While POCl3 is a traditional dehydrating agent, it is highly corrosive and can cause side reactions with sensitive functional groups. Burgess reagent provides a mild, neutral dehydration pathway driven by the elimination of stable sulfamate leaving groups.
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Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (disappearance of the highly polar primary amide spot).
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Workup: Concentrate the THF under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography.
References
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BOC Sciences: 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid - (CAS 251912-77-3) Technical Data. BOC Sciences Catalog.
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BenchChem: Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem Technical Guides. 2
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Cambridge MedChem Consulting: Ester and Amide Bioisosteres. Cambridge MedChem Consulting. 3
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Journal of Medicinal Chemistry (ACS Publications): Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents.6
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Bioisosterism - Drug Design Org [drugdesign.org]
- 5. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
